5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide
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Overview
Description
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system, which is a fused pair of benzene rings, and is substituted with an amino group, an ethyl group, and a methyl group on the sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by amination and alkylation reactions. One common method includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group.
Amination: The sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.
Alkylation: The sulfonamide is further alkylated using ethyl and methyl halides under basic conditions to introduce the N-ethyl and N-methyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are typically employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfacetamide: Used in ophthalmic solutions to treat bacterial eye infections.
Uniqueness
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C13H16N2O2S |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-15(2)18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)14/h4-9H,3,14H2,1-2H3 |
InChI Key |
CTQLPJGBCYHPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N |
Origin of Product |
United States |
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